Quinolin-2-ylacetic Acid: A Technical Guide to its Chemical Properties, Synthesis, and Applications
Quinolin-2-ylacetic Acid: A Technical Guide to its Chemical Properties, Synthesis, and Applications
Abstract
Quinolin-2-ylacetic acid (CAS No. 284477-00-5) is a heterocyclic carboxylic acid derivative that holds significant interest for researchers in medicinal chemistry and materials science.[][2][3][4][5] Its rigid quinoline core, combined with the reactive acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with diverse biological activities.[6] This technical guide provides an in-depth analysis of the chemical and physical properties of quinolin-2-ylacetic acid, a detailed, field-proven synthetic protocol, its characteristic spectral data, and a discussion of its current and potential applications in drug discovery and development.
Molecular Structure and Physicochemical Properties
Quinolin-2-ylacetic acid is characterized by an acetic acid group substituted at the 2-position of a quinoline ring system. This arrangement confers both aromatic and acidic properties to the molecule, influencing its reactivity and potential biological interactions.
Chemical Structure
The structural formula of Quinolin-2-ylacetic acid is C₁₁H₉NO₂.[][7] The molecule consists of a bicyclic aromatic quinoline core with a methylene carboxylic acid group attached to the carbon adjacent to the ring nitrogen.
Caption: Chemical structure of Quinolin-2-ylacetic acid.
Physicochemical Data
The key physicochemical properties of Quinolin-2-ylacetic acid are summarized in the table below. This data is essential for determining appropriate solvents for reactions and purification, as well as for analytical method development.
| Property | Value | Reference |
| CAS Number | 284477-00-5 | [][2][3][4][5] |
| Molecular Formula | C₁₁H₉NO₂ | [][7] |
| Molecular Weight | 187.19 g/mol | [][7] |
| IUPAC Name | 2-(quinolin-2-yl)acetic acid | [7] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Data not available | |
| Solubility | Soluble in polar organic solvents | [8] |
| pKa | Data not available (expected to be ~4-5 for the carboxylic acid) |
Synthesis of Quinolin-2-ylacetic Acid
While several methods for the synthesis of quinoline derivatives exist, a robust and logical pathway for the preparation of Quinolin-2-ylacetic acid involves a two-step process starting from the readily available 2-methylquinoline (quinaldine). This strategy leverages a classic oxidation followed by a reliable chain-extension reaction.
Overview of Synthetic Strategy
The proposed synthesis involves:
-
Oxidation: The methyl group of 2-methylquinoline is oxidized to a carboxylic acid, yielding quinoline-2-carboxylic acid (quinaldic acid).
-
Homologation: The resulting carboxylic acid undergoes an Arndt-Eistert homologation to insert a methylene (-CH₂-) group, thus forming Quinolin-2-ylacetic acid.
Caption: Proposed two-step synthesis of Quinolin-2-ylacetic acid.
Detailed Experimental Protocol
Step 1: Oxidation of 2-Methylquinoline to Quinoline-2-carboxylic acid
-
Rationale: The oxidation of an activated methyl group on an aromatic ring is a well-established transformation.[9] While strong oxidants like potassium permanganate (KMnO₄) can be effective, they can sometimes lead to ring degradation. A milder and often more selective reagent for this transformation is selenium dioxide (SeO₂).
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1 eq.) in a suitable solvent such as pyridine or dioxane.
-
Add selenium dioxide (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (typically 100-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The black selenium byproduct can be filtered off.
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude quinoline-2-carboxylic acid can be recrystallized from ethanol or water to yield a pure white solid.
-
Step 2: Arndt-Eistert Homologation of Quinoline-2-carboxylic acid
-
Rationale: The Arndt-Eistert reaction is a classic and reliable method for the one-carbon homologation of carboxylic acids.[10][11][12][13] It proceeds via a diazoketone intermediate which undergoes a Wolff rearrangement to form a ketene, subsequently trapped by water to yield the homologous acid.[14]
-
Protocol:
-
Acid Chloride Formation: Suspend quinoline-2-carboxylic acid (1 eq.) in an inert solvent like dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases. Remove the excess SOCl₂ and solvent under reduced pressure to yield the crude quinoline-2-carbonyl chloride.
-
Diazoketone Formation: Dissolve the crude acid chloride in a dry, inert solvent such as diethyl ether or THF and cool to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (CH₂N₂) (2.5 eq.) dropwise with stirring. (CAUTION: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions and specialized glassware). Allow the reaction to warm to room temperature and stir for several hours.
-
Wolff Rearrangement and Hydrolysis: In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O) (0.1 eq.) in water. Add the diazoketone solution from the previous step to the silver oxide suspension and heat gently (40-60 °C) with vigorous stirring. The evolution of nitrogen gas will be observed.
-
After the reaction is complete (indicated by the cessation of gas evolution and TLC analysis), filter the reaction mixture to remove the silver catalyst.
-
Acidify the aqueous filtrate to precipitate Quinolin-2-ylacetic acid.
-
Collect the product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will afford the purified product.
-
Spectroscopic and Analytical Profile
Definitive structural confirmation of Quinolin-2-ylacetic acid requires a combination of spectroscopic techniques. The following data are predicted based on the known spectra of closely related structures like quinoline-2-carboxylic acid and general principles of spectroscopy.[15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted, in DMSO-d₆) | | ¹³C NMR (Predicted, in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment | | ~12.5 (br s, 1H) | -COOH | ~172.0 | C=O | | ~8.3 (d, 1H) | H-4 | ~152.0 | C-2 | | ~8.1 (d, 1H) | H-8 | ~147.0 | C-8a | | ~8.0 (d, 1H) | H-5 | ~138.0 | C-4 | | ~7.8 (t, 1H) | H-7 | ~130.0 | C-7 | | ~7.6 (t, 1H) | H-6 | ~129.5 | C-5 | | ~7.5 (d, 1H) | H-3 | ~128.0 | C-4a | | ~4.0 (s, 2H) | -CH₂- | ~127.5 | C-6 | | | | ~122.0 | C-3 | | | | ~45.0 | -CH₂- |
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 187. A prominent fragment would correspond to the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 142, or the loss of CO₂ (44 Da) to give a fragment at m/z = 143.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 188. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen at m/z = 186.
Infrared (IR) Spectroscopy
The IR spectrum of Quinolin-2-ylacetic acid will exhibit characteristic absorption bands that confirm the presence of its key functional groups.[18]
| Frequency (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| ~1710 (strong) | C=O stretch | Carboxylic acid |
| 1600-1450 | C=C and C=N stretches | Quinoline ring |
| ~1300 | C-O stretch | Carboxylic acid |
| 950-900 (broad) | O-H bend | Carboxylic acid dimer |
Chemical Reactivity and Applications
The bifunctional nature of Quinolin-2-ylacetic acid makes it a valuable intermediate in organic synthesis.
Reactivity
-
Carboxylic Acid Group: The acid moiety can undergo standard transformations such as esterification, amide bond formation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the coupling of the quinoline scaffold to other molecules of interest.
-
Quinoline Ring: The quinoline ring system can undergo electrophilic aromatic substitution, typically at the 5- and 8-positions. The nitrogen atom can also be quaternized.
Applications in Drug Discovery
The quinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs. Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[6][15][17]
Quinolin-2-ylacetic acid serves as an excellent starting point for the development of novel therapeutic agents. The carboxylic acid handle provides a convenient point for modification, allowing for the exploration of structure-activity relationships (SAR). For example, it can be used to synthesize libraries of amides and esters for screening against various biological targets.[6] Its structural similarity to known bioactive molecules suggests potential for its derivatives to interact with enzymes or receptors involved in disease pathways.
Safety and Handling
As with any laboratory chemical, Quinolin-2-ylacetic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a chemical fume hood. Specific toxicity data is not widely available, and it should be treated as a potentially hazardous substance. Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed handling and disposal information.
Conclusion
Quinolin-2-ylacetic acid is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its well-defined structure, predictable reactivity, and access through a robust synthetic pathway make it an attractive tool for researchers. The physicochemical and spectroscopic data provided in this guide serve as a critical resource for its use in the laboratory. Further exploration of its derivatives is likely to yield novel compounds with important biological and material properties.
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